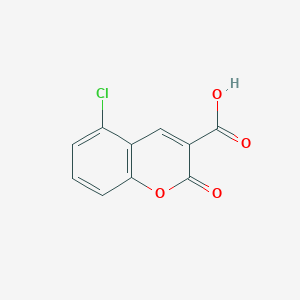

5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid

描述

属性

分子式 |

C10H5ClO4 |

|---|---|

分子量 |

224.59 g/mol |

IUPAC 名称 |

5-chloro-2-oxochromene-3-carboxylic acid |

InChI |

InChI=1S/C10H5ClO4/c11-7-2-1-3-8-5(7)4-6(9(12)13)10(14)15-8/h1-4H,(H,12,13) |

InChI 键 |

SQZJMLIIXHFSDI-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=C(C(=O)O2)C(=O)O)C(=C1)Cl |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of this compound typically starts from 5-chloro-2-hydroxybenzaldehyde, which undergoes condensation with malonic acid or its derivatives under basic conditions. This classical Knoevenagel condensation followed by cyclization forms the coumarin-3-carboxylic acid core structure.

Method 1: Knoevenagel Condensation with Malonic Acid

- Reactants: 5-chloro-2-hydroxybenzaldehyde and malonic acid

- Catalyst/Base: Piperidine or other organic bases

- Solvent: Ethanol or other polar solvents

- Conditions: Reflux for several hours

- Mechanism: The aldehyde group condenses with malonic acid, followed by intramolecular cyclization and dehydration to yield the coumarin-3-carboxylic acid framework.

This method is widely reported and yields the target compound efficiently with good purity.

Method 2: Microwave-Assisted Organic Synthesis

Microwave irradiation has been employed to accelerate the Knoevenagel condensation, offering advantages such as:

- Reduced reaction times (minutes instead of hours)

- Improved yields

- Lower energy consumption

- Minimized side products

This approach uses the same reactants and catalysts as the traditional method but applies microwave heating, which enhances reaction kinetics and product purity.

Method 4: Bromination and Halogenation of Coumarin Precursors

Preparation of halogenated coumarin carboxylic acids, such as 5-chloro derivatives, can also be achieved by halogenation of preformed coumarin-3-carboxylic acids or their precursors.

- For example, bromination of 3-acetyl-6-bromo-2H-chromen-2-one with tetrabutyl ammonium tribromide has been reported, indicating that halogenation at specific positions is feasible under controlled conditions.

- Chlorination can be similarly performed using appropriate chlorinating agents, although specific protocols for this compound halogenation are less documented.

Method 5: Literature-Reported Synthesis with Analytical Validation

A recent publication describes the synthesis of 6-chloro and 8-chloro-2-oxo-2H-chromene-3-carboxylic acids via literature procedures, yielding the compounds as yellow solids with yields of 89% and 72%, respectively. The 5-chloro derivative is synthesized analogously, with full characterization by nuclear magnetic resonance and melting point analysis confirming the structure.

Analytical Data and Characterization

The synthesized this compound is typically characterized by:

Summary Table of Preparation Methods

化学反应分析

Types of Reactions: 5-Chloro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted chromene derivatives.

科学研究应用

5-Chloro-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2).

Medicine: Investigated for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of dyes and fluorescent probes .

作用机制

The mechanism of action of 5-Chloro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The compound’s structure allows it to fit into the enzyme’s active site, blocking its activity and reducing inflammation .

相似化合物的比较

Comparative Analysis with Structural Analogs

Substituent Position and Structural Variations

6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic Acid

- Structure : Chlorine at position 6, hydroxyl at position 7.

- Molecular Formula : C₁₀H₅ClO₅ (MW: 240.60 g/mol) .

- Key Differences : The 6-chloro-7-hydroxy substitution alters electronic distribution and hydrogen-bonding capacity compared to the 5-chloro analog. The hydroxyl group enhances solubility in polar solvents, while the chlorine position may influence steric interactions in biological systems.

3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid

- Structure : Extended naphthalene-fused chromene system.

- Molecular Formula : C₁₄H₈O₄ (MW: 240.21 g/mol) .

- Key Differences : The benzo[f]chromene core increases aromaticity and molecular rigidity, leading to a higher melting point (235–236°C) compared to simpler coumarins. This structural extension may enhance UV absorption properties.

7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-carboxylic Acid

- Structure : Methyl at position 4, hydroxyl at position 7.

- Molecular Formula : C₁₁H₈O₅ (MW: 220.18 g/mol) .

- Key Differences : The methyl group introduces hydrophobicity, while the hydroxyl at position 7 provides acidity (pKa ~3–4). This compound lacks halogenation, reducing its electron-deficient character compared to chloro-substituted analogs.

6-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid

Physical and Spectral Properties

Notes:

- Chlorine and hydroxyl substituents deshield adjacent protons, causing downfield shifts in ¹H-NMR.

- Carboxylic acid protons (δ >12 ppm) are characteristic in all analogs .

生物活性

5-Chloro-2-oxo-2H-chromene-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound possesses a chromene structure, characterized by a benzopyran ring fused with a carbonyl and carboxylic acid group. The presence of chlorine at the 5-position enhances its reactivity and biological properties.

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Anti-inflammatory Effects : It acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By inhibiting COX-2, it reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating inflammation.

- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including prostate cancer cells (PC3 and DU145). Its mechanism involves inducing apoptosis and cell cycle arrest .

The primary mechanism through which this compound exerts its effects involves:

- Enzyme Inhibition : As a COX-2 inhibitor, it binds to the active site of the enzyme, preventing arachidonic acid conversion into inflammatory mediators.

- Cell Cycle Modulation : It has been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis .

- Reactive Oxygen Species (ROS) Generation : The compound may also promote oxidative stress in cancer cells, contributing to its cytotoxic effects .

Anticancer Activity

A study conducted on prostate cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The IC50 values were reported as follows:

| Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |

|---|---|---|---|

| PC3 | 32.01 ± 3.2 | 25.47 ± 1.9 | 18.97 ± 2.8 |

| DU145 | 35.22 ± 1.9 | 27.84 ± 2.22 | 19.52 ± 4.92 |

These results indicate that the compound has potent anticancer activity with time-dependent effects on cell viability .

Anti-inflammatory Activity

In a model assessing inflammation, the administration of this compound significantly reduced edema in animal models induced by inflammatory agents. The reduction in paw edema was measured over a period of hours post-treatment, showing a dose-dependent response.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Oxo-2H-chromene-3-carboxylic acid | Lacks chlorine at position 5 | Reduced anti-inflammatory activity |

| 7-Diethylamino-2-oxo-2H-benzopyran | Contains diethylamino group | Enhanced anticancer properties |

| Coumarin derivatives | Varying functional groups | Diverse biological activities |

The presence of chlorine in the structure of this compound is believed to enhance its reactivity and biological efficacy compared to these related compounds .

常见问题

Q. What are the standard synthetic routes for 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of substituted salicylaldehydes with chloroacetic acid derivatives under acidic or basic conditions. For example, Knoevenagel condensation followed by cyclization is a common approach. Controlled temperatures (60–80°C) and inert atmospheres (e.g., nitrogen) are critical to minimize side reactions like decarboxylation or over-oxidation . Purity can be enhanced via recrystallization using ethanol/water mixtures, with yields often reported between 50–70% depending on substituent reactivity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Key signals include the carbonyl carbons (C=O at ~160–170 ppm) and the chromene ring protons (aromatic region, 6.5–8.0 ppm).

- FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1650 cm⁻¹ (chromene lactone C=O) confirm functional groups.

- HPLC-MS : Used to verify molecular weight (e.g., [M+H]+ at 215.04 g/mol for the parent compound) and purity (≥95% by UV detection at 254 nm) .

Q. How does solubility impact experimental design in biological assays?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or aqueous buffers at pH >7 (due to deprotonation of the carboxylic acid). For cell-based assays, stock solutions in DMSO (<1% v/v) are typical to avoid cytotoxicity. Solubility data should be cross-validated using nephelometry or UV-Vis spectroscopy to ensure consistency across replicates .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

Discrepancies often arise from assay conditions (e.g., pH, serum proteins) or impurity profiles. Methodological steps include:

- Dose-response validation : Test across multiple concentrations (1–100 µM) with controls for solvent interference.

- Metabolite profiling : Use LC-MS to rule out degradation products.

- Target specificity assays : Employ kinase/phosphatase panels or bacterial strain libraries to confirm mechanistic hypotheses .

Q. How can computational methods guide structural optimization for enhanced activity?

- DFT calculations : Predict electrophilic/nucleophilic sites for functionalization (e.g., substituting the 5-chloro group with electron-withdrawing groups).

- Molecular docking : Screen against target proteins (e.g., topoisomerase II for anticancer activity) to prioritize synthetic analogs.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from published analogs .

Q. What experimental approaches validate the compound’s hygroscopicity and stability under storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。